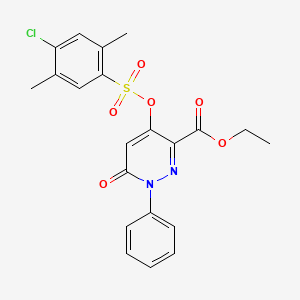

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS No.: 886951-29-7

Cat. No.: VC4940649

Molecular Formula: C21H19ClN2O6S

Molecular Weight: 462.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886951-29-7 |

|---|---|

| Molecular Formula | C21H19ClN2O6S |

| Molecular Weight | 462.9 |

| IUPAC Name | ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-9-15)30-31(27,28)18-11-13(2)16(22)10-14(18)3/h5-12H,4H2,1-3H3 |

| Standard InChI Key | MLDUQJSSQXEMDI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=CC=C3 |

Introduction

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant interest in chemical research. It belongs to the class of dihydropyridazines, which are known for their diverse biological activities. This compound is identified by its CAS number 886951-29-7 and has a molecular formula of C21H19ClN2O6S, with a molecular weight of approximately 462.9 g/mol .

Synthesis and Chemical Reactions

The synthesis of Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. These may include electrophilic aromatic substitution to introduce the sulfonyl group onto the aromatic ring, followed by cyclization reactions to form the dihydropyridazine core. The compound can undergo various chemical reactions typical for sulfonamides and esters, including hydrolysis and nucleophilic substitution .

Biological Activities and Applications

Dihydropyridazines, including Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, are of interest in medicinal chemistry due to their potential pharmacological effects. The sulfonamide moiety may enhance interactions with biological targets, facilitating hydrogen bonding or ionic interactions. This compound could serve as a lead for drug development targeting various diseases, although specific biological activities have not been extensively documented.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume